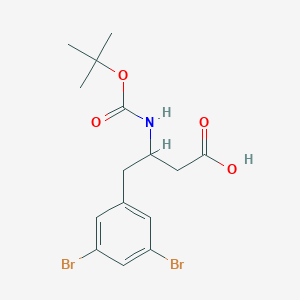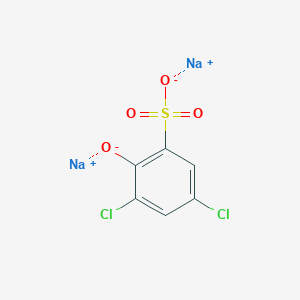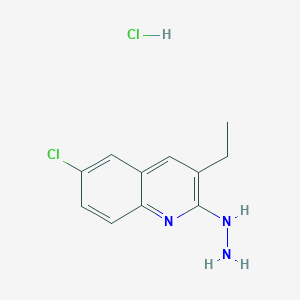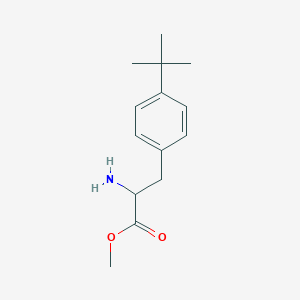![molecular formula C11H13F2N3OS B13724049 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazole and pyridine families. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves the reaction of hydrazonoyl halides with various precursors. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazolo[4,5-b]pyridine derivatives . Another method involves the Friedländer reaction, where a thiazole derivative is reacted with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridine derivatives often involve solid-phase synthesis techniques. These methods use resins and microwave-assisted reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, aldehydes, and bases such as triethylamine. Reaction conditions often involve solvents like ethanol and acetonitrile, and reactions are typically carried out at elevated temperatures .
Major Products
The major products formed from these reactions include various thiazolo[4,5-b]pyridine derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and bacterial DNA gyrase B, which are crucial for cell survival and replication . The compound’s electron-deficient nature also allows it to participate in electron transfer pathways, making it effective in photocatalytic applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Thiazolo[3,2-a]pyrimidine: Exhibits antitumor activity and is used in the development of anticancer drugs.
Uniqueness
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its difluoromethyl group, which enhances its biological activity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
Properties
Molecular Formula |
C11H13F2N3OS |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-(diethylamino)-7-(difluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C11H13F2N3OS/c1-3-16(4-2)11-15-10-8(18-11)6(9(12)13)5-7(17)14-10/h5,9H,3-4H2,1-2H3,(H,14,17) |
InChI Key |
XIMGNLYFDATLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=CC(=O)N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)

![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)



![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)

![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)

![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
